molecular formula C12H17NO3S B1598928 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol CAS No. 166438-65-9

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Cat. No.: B1598928
CAS No.: 166438-65-9
M. Wt: 255.34 g/mol
InChI Key: VKNZXRJZXULKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in medicinal chemistry. nih.govdtic.mil Its prevalence is a testament to its versatility and favorable properties as a pharmacophore. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govjournaljpri.com These activities range from central nervous system (CNS) modulation to antimicrobial and anticancer effects. journaljpri.comscielo.brbiomedpharmajournal.org

The strategic incorporation of a piperidine scaffold into a drug candidate can offer several advantages:

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring allows for salt formation, which can enhance aqueous solubility and improve formulation characteristics. The ring's three-dimensional, sp3-hybridized nature also provides a way to escape "flatland" in molecular design, often improving properties like solubility and metabolic stability. mdpi.comwikipedia.org

Enhanced Biological Activity and Selectivity: The piperidine ring serves as a versatile scaffold that can be substituted at various positions to orient functional groups in precise three-dimensional space. This allows for optimized interactions with biological targets, leading to enhanced potency and selectivity. mdpi.comnih.gov

Foundation for Blockbuster Drugs: The piperidine framework is a cornerstone of numerous commercially successful drugs, including multiple blockbuster pharmaceuticals, highlighting its validated role in creating effective therapeutic agents. journaljpri.com

The following table summarizes the diverse pharmacological actions associated with piperidine derivatives, underscoring the scaffold's importance.

Pharmacological ActionExamples of Therapeutic Areas
CNS ModulationAntipsychotics, Analgesics, Alzheimer's Disease Therapy nih.govscielo.br
Anti-InfectiveAntibacterial, Antiviral, Antifungal, Antimalarial nih.govscielo.brbiomedpharmajournal.org
AnticancerInhibition of tumor growth, Apoptosis induction nih.govbiomedpharmajournal.org
Anti-inflammatoryInhibition of inflammatory pathways scielo.br
CardiovascularAntihypertensive, Anticoagulants journaljpri.com

Role of Methylsulfonylphenyl Moieties in Pharmacophore Design

The methylsulfonylphenyl group, and more broadly the sulfone functional group, is a highly valued component in modern pharmacophore design. Its inclusion in a molecule is a deliberate strategy to optimize drug-like properties. The sulfone is a polar moiety that is chemically robust and offers several key benefits in medicinal chemistry.

Key contributions of the methylsulfonyl group include:

Improved ADME Properties: The polarity of the sulfone group helps to lower a molecule's lipophilicity. This can lead to increased aqueous solubility and improved metabolic stability, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enabling strong and specific interactions with amino acid residues in the binding sites of target proteins.

Metabolic Stability: The sulfone group is resistant to metabolic degradation, which can increase a drug's half-life and prolong its duration of action.

Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups, such as ketones or carboxylic acids, helping to maintain or improve biological activity while modifying other molecular properties.

Modulation of Basicity: When placed near an amine, the electron-withdrawing nature of the sulfone can reduce the amine's basicity, which can in some cases lead to an improved toxicity profile.

The utility of the methylsulfonylphenyl moiety is evident in its presence in numerous selective COX-2 inhibitors and other therapeutic agents.

Overview of Research Trajectories for 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol and its Analogs

While extensive research focusing solely on the biological activities of this compound is not widely published, its structural components suggest clear and promising research directions based on studies of its close analogs. The compound itself is primarily viewed as a valuable chemical intermediate and a scaffold for building more complex drug candidates.

Research involving structurally related compounds points to several potential therapeutic applications:

Central Nervous System Disorders: Analogs featuring the methylsulfonylphenyl piperidine core have been investigated as dopamine (B1211576) D2 receptor ligands. nih.gov For instance, Pridopidine (B1678097), or 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, acts as a dopaminergic stabilizer, suggesting that this scaffold is promising for developing treatments for neurodegenerative diseases. nih.gov

Anti-Infective Agents: The piperidin-4-ol core is a key feature in compounds screened for anti-tuberculosis activity. nih.gov The optimization of piperidinol-based hits has yielded potent antitubercular agents. nih.gov Furthermore, derivatives of piperidin-4-one, a direct precursor to the piperidin-4-ol moiety, have shown significant antibacterial and antifungal activity. biomedpharmajournal.org Research on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which share the (phenyl)sulfonyl]piperidin-4-yl core, has demonstrated antibacterial and enzyme inhibitory potential. scielo.br

Key Pharmaceutical Intermediate: The piperidin-4-ol and piperidin-4-one frameworks are crucial building blocks in the synthesis of major pharmaceutical products. For example, derivatives like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol are key intermediates in the synthesis of the respiratory drug Fenspiride. journaljpri.com The core is also foundational to the synthesis of highly active narcotic analgesics, including analogs of fentanyl. wikipedia.orgresearchgate.net

The following table presents examples of research on analogs of this compound, highlighting the investigated therapeutic areas.

Analog/Derivative ClassInvestigated Activity/TargetPotential Therapeutic Area
4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidineDopamine D2 Receptor Modulation nih.govNeurodegenerative Diseases
Substituted Piperidin-4-ol AnalogsAntitubercular Activity nih.govInfectious Diseases (Tuberculosis)
Piperidin-4-one ThiosemicarbazonesAntibacterial, Antifungal biomedpharmajournal.orgInfectious Diseases
(Phenyl)sulfonyl]piperidin-4-yl DerivativesEnzyme Inhibition, Antibacterial scielo.brVarious
4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-olSynthetic Intermediate journaljpri.comRespiratory (Fenspiride)

This body of research collectively indicates that this compound is a compound of significant interest in medicinal chemistry, not necessarily as an end-product, but as a versatile scaffold for the development of novel agents targeting a wide range of diseases.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZXRJZXULKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390830
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166438-65-9
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 4 Methylsulfonyl Phenyl Piperidin 4 Ol and Its Derivatives

Strategic Approaches to the Piperidin-4-ol Core Synthesis

The piperidin-4-ol motif is a prevalent scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.govresearchgate.net Methodologies for its construction are diverse, ranging from the modification of aromatic precursors to the cyclization of acyclic chains.

Ring Formation and Functionalization Methodologies

The formation of the piperidine (B6355638) ring is most commonly achieved through the hydrogenation of pyridine (B92270) precursors or the cyclization of appropriately functionalized open-chain compounds. nih.govmdpi.com

Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation is a fundamental process for converting pyridines into piperidines. dtic.milnih.gov This approach typically requires transition metal catalysts, such as rhodium, ruthenium, or nickel, and can involve harsh conditions like high pressure and temperature. nih.govnih.gov The synthesis of piperidin-4-ol can commence from 4-hydroxypyridine, which is reduced to the saturated heterocycle. A facile synthesis of piperidin-4-ol has been documented starting from such precursors. rsc.org Alternatively, 4-methoxypyridine (B45360) can be reduced, followed by demethylation to yield the desired alcohol.

Intramolecular and Intermolecular Cyclizations: Acyclic precursors can be induced to form the piperidine ring through various cyclization strategies. nih.gov Intramolecular methods include the cyclization of 5-aminoalkanols or the reductive amination of amino aldehydes or ketones. mdpi.comorganic-chemistry.org For instance, a gold(I)-catalyzed intramolecular dearomatization/cyclization has been demonstrated as a viable route. nih.govmdpi.com

Intermolecular strategies, or annulation reactions, build the ring by combining multiple components. A notable example is the [5+1] annulation method, which can construct substituted piperidines stereoselectively. nih.gov A classic route to the piperidin-4-one precursor involves the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by hydrolysis and decarboxylation. dtic.mil The resulting piperidin-4-one is then readily reduced to piperidin-4-ol. chemrevlett.com

Table 1: Selected Ring Formation Strategies for Piperidine Systems

MethodPrecursor TypeKey TransformationReference
Catalytic HydrogenationSubstituted PyridinesReduction of aromatic ring using H₂ and metal catalyst (e.g., Ni, Rh, Ru) nih.govnih.gov
Dieckmann CondensationAcyclic DiestersIntramolecular cyclization to form a β-keto ester, followed by hydrolysis and decarboxylation to yield a piperidin-4-one dtic.mil
Reductive AminationAcyclic Amino-ketones/aldehydesIntramolecular cyclization via imine/enamine formation and subsequent reduction mdpi.comnih.gov
[5+1] Annulationδ,ε-Unsaturated AminesIridium-catalyzed hydrogen borrowing cascade to form the piperidine ring nih.gov

Stereoselective Synthesis of Piperidin-4-ol Systems

Achieving stereochemical control is paramount in modern pharmaceutical synthesis. google.com Several powerful methods have been developed for the stereoselective synthesis of the piperidin-4-ol core, often employing chiral catalysts or auxiliaries.

One prominent strategy involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method uses a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source, like formic acid, to achieve a reductive transamination that yields highly enantio- and diastereomerically enriched piperidines. dicp.ac.cnliverpool.ac.uk

Gold-catalyzed reactions have also provided novel stereoselective routes. A one-pot sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, produces piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular approach allows for the construction of complex piperidine structures from simple, readily available starting materials. nih.gov Other strategies have explored biocatalytic resolutions and the use of chiral starting materials, such as 2-deoxy-D-ribose, to control the stereochemistry of the final amino alcohol product. rsc.org

Table 2: Examples of Stereoselective Synthesis Methods for Piperidine Derivatives

Catalytic SystemSubstrateKey FeaturesStereochemical OutcomeReference
[RhCpCl₂]₂ / KIN-Benzylpyridinium SaltsTransfer hydrogenation using HCOOH/NEt₃Diastereoselective reduction dicp.ac.cn
[CpRhCl₂]₂ with Chiral AminePyridinium SaltsAsymmetric reductive transaminationExcellent diastereo- and enantio-selectivities researchgate.netliverpool.ac.uk
Gold(I) CatalystN-Homopropargyl AmidesSequential cyclization, reduction, and Ferrier rearrangementExcellent diastereoselectivity nih.gov
Rh(I) with Chiral LigandEnamine PrecursorsAsymmetric hydrogenationControl of relative and absolute stereochemistry rsc.org

Introduction of the Hydroxyl Functionality

The hydroxyl group at the C-4 position is typically introduced by the reduction of a piperidin-4-one intermediate. This transformation is reliably achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. dtic.mil The reduction of the ketone is generally high-yielding and provides direct access to the piperidin-4-ol core structure.

More advanced techniques for hydroxylation have also been explored. For example, electrochemical oxidation methods have been used to introduce hydroxyl groups stereoselectively onto the piperidine ring. researchgate.net These methods can offer alternative pathways and different stereochemical outcomes compared to traditional reductions. The presence and orientation of the hydroxyl group can be critical for biological activity, making its controlled introduction a key step in the synthesis. acs.org

Installation of the 4-(Methylsulfonyl)phenyl Moiety

The second major stage in the synthesis of 1-(4-(methylsulfonyl)phenyl)piperidin-4-ol is the formation of the N-aryl bond, connecting the piperidine nitrogen to the 4-(methylsulfonyl)phenyl group. This involves preparing the substituted phenyl component and then coupling it to the heterocycle.

Sulfonylation Reactions in Phenyl Derivatization

The methylsulfonyl group (–SO₂CH₃), also known as a mesyl group, is a strongly electron-withdrawing and metabolically stable moiety. beilstein-journals.org Its introduction onto the phenyl ring is a critical step. A common and effective method to prepare the required 4-(methylsulfonyl)phenyl precursor is through the oxidation of a corresponding methylthio (–SCH₃) analog.

For instance, a compound like 1-bromo-4-(methylthio)benzene can be oxidized to 1-bromo-4-(methylsulfonyl)benzene. This oxidation is typically performed using strong oxidizing agents.

Table 3: Common Reagents for Thioether to Sulfone Oxidation

Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureCommon, inexpensive reagent.
Meta-chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), 0°C to room temp.Can be controlled to stop at the sulfoxide (B87167) stage. Two or more equivalents are needed for the sulfone.
Potassium permanganate (B83412) (KMnO₄)Aqueous acetone (B3395972) or acetic acidVery strong oxidant; conditions must be controlled to avoid over-oxidation.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/waterEffective and often provides clean reactions.

Alternatively, the sulfone moiety can be introduced via nucleophilic aromatic substitution on a highly activated ring, though this is less common for preparing the specific precursor needed here. beilstein-journals.org The reactivity of phenyl sulfones themselves has also been leveraged in dearomatization reactions when coordinated to a metal center, highlighting the influence of this functional group. nih.gov

Cross-Coupling Strategies for Aryl Linkages

The formation of the C-N bond between the piperidine nitrogen and the aryl ring is most efficiently accomplished using modern cross-coupling reactions. rsc.org The Buchwald-Hartwig amination is the preeminent method for this transformation. organic-chemistry.org

This palladium-catalyzed reaction couples an amine (piperidin-4-ol) with an aryl halide or triflate, such as 1-bromo-4-(methylsulfonyl)benzene. organic-chemistry.orgorgsyn.org The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine-based ligand to facilitate the catalytic cycle, and a base (e.g., NaOt-Bu, Cs₂CO₃). The development of specialized ligands has enabled the coupling of a vast array of substrates under relatively mild conditions. orgsyn.orgsynthesisspotlight.com This method is highly versatile and tolerant of many functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. orgsyn.org

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, serves as a valuable alternative. researchgate.net These reactions can be advantageous for specific substrates and may use different ligands, such as BINOL, and bases like K₃PO₄. researchgate.net While sometimes requiring higher temperatures than palladium-catalyzed systems, they offer a complementary approach for constructing the crucial N-aryl bond. researchgate.net

Table 4: Typical Conditions for N-Arylation of Piperidines

ReactionCatalystLigandBaseSolventReference
Buchwald-Hartwig AminationPd(OAc)₂ or Pd₂(dba)₃Biaryl phosphines (e.g., XPhos, SPhos, CM-phos)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane organic-chemistry.orgorgsyn.org
Copper-Catalyzed N-ArylationCuI or CuBrPhenanthroline, rac-BINOL, or other diaminesK₂CO₃, K₃PO₄DMF, DMSO researchgate.net

Derivatization and Analog Synthesis

The structural core of this compound serves as a valuable scaffold in medicinal chemistry. Its derivatization is key to exploring structure-activity relationships (SAR) and developing new chemical entities. The following sections detail specific synthetic modifications targeting different parts of the molecule.

N-Substitution of the Piperidine Ring for Structural Diversity

While the title compound features a 4-(methylsulfonyl)phenyl group on the piperidine nitrogen, the synthesis of analogs with varied N-substituents is a common strategy for modulating pharmacological properties. The synthesis of such analogs typically involves precursors like 4-hydroxypiperidine, which can undergo various N-substitution reactions.

Common synthetic routes to achieve N-substitution on a piperidine ring include:

N-Alkylation: This can be achieved by reacting a piperidine precursor with an appropriate alkyl halide or through reductive amination. For instance, the synthesis of pridopidine (B1678097), a dopaminergic stabilizer, involved the N-alkylation of its piperidine core. nih.gov

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of various aryl or heteroaryl groups onto the piperidine nitrogen, providing access to a wide range of structurally diverse analogs.

Reductive Amination: The reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent is a highly effective method for creating N-substituted derivatives. mdpi.com For example, the reductive amination of ϖ-amino fatty acids, catalyzed by an iron complex, has been developed for constructing piperidine rings. mdpi.com

These methods are foundational in creating libraries of piperidine derivatives, allowing for systematic exploration of how the N-substituent influences biological activity. mdpi.com

Modifications of the Phenyl Ring and Sulfonyl Group

Modifying the 4-(methylsulfonyl)phenyl moiety is another critical avenue for analog synthesis. These changes can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

Phenyl Ring Modifications: The aromatic ring can be altered by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) or by replacing the phenyl ring entirely with a different aromatic or heteroaromatic system. The introduction of a pyridinyl moiety in place of a phenyl ring has been explored in other benzenesulfonate (B1194179) series to generate novel compounds. nih.govscribd.com This strategy suggests that replacing the phenyl group of this compound with rings like pyridine could yield novel derivatives.

Sulfonyl Group Modifications: The methylsulfonyl group is a key pharmacophore, often acting as a hydrogen bond acceptor. Analogs can be synthesized by replacing this group with bioisosteres to probe the importance of its specific properties. Potential bioisosteric replacements include:

Sulfonamides

Amides

Keto groups

Other sulfone derivatives

In the development of inhibitors for cyclooxygenase-2 (COX-2), compounds based on a 2-(4-methylsulfonylphenyl)pyrimidine core have been synthesized, highlighting the importance of this functional group in molecular recognition. nih.gov The synthesis of sulfonamide derivatives from sulfonate precursors is a well-established bioisosteric transformation. researchgate.net

Synthesis of Pyrido[4,3-d]pyrimidine Derivatives Incorporating the Compound Moiety

Pyrido[4,3-d]pyrimidines are a class of fused heterocyclic compounds with known biological activities. nih.gov Incorporating the this compound moiety into this scaffold can produce novel hybrid molecules. General synthetic strategies for pyrido[4,3-d]pyrimidines often start from substituted pyridine precursors. clockss.orgresearchgate.net

A plausible synthetic route could involve:

Functionalization of the Piperidine: The hydroxyl group of this compound could be converted into a better leaving group or an amino group.

Coupling to a Pyridine Precursor: This functionalized piperidine could then be coupled to a suitable 2-aminonicotinate or related pyridine derivative.

Cyclization: The final cyclization to form the pyrimidine (B1678525) ring can be achieved by reacting with reagents like formamide, isocyanates, or isothiocyanates. clockss.org

A key intermediate in many syntheses is a chloropyrido[4,3-d]pyrimidine, which can be readily synthesized from a thioxopyrimidine precursor using reagents like POCl₃. This chloro derivative can then undergo nucleophilic substitution with various amines, including a functionalized version of the title compound. clockss.org

Table 1: Example of a General Synthetic Step for Pyrido[4,3-d]pyrimidine Derivatives clockss.org
ReactantReagentConditionsProductYield
Thioxopyrimidine (2a)POCl₃RefluxChloropyrido[4,3-d]pyrimidine (5)Not specified
Chloropyrido[4,3-d]pyrimidine (5)Pyrrolidine or MorpholineRefluxSubstituted Pyrido[4,3-d]pyrimidine (6)Not specified

Synthesis of Pyrazine (B50134) Derivatives Containing Methylsulfonylphenyl and Piperidin-4-ylmethoxy Groups

Pyrazine derivatives are important in medicinal chemistry and materials science. researchgate.net The synthesis of a pyrazine derivative containing both the methylsulfonylphenyl and a piperidin-4-ylmethoxy group would require a multi-step approach. The term "piperidin-4-ylmethoxy" indicates an ether linkage formed from the hydroxyl group of the parent compound.

A potential synthetic pathway is outlined below:

Etherification: The hydroxyl group of this compound is reacted with a halomethylpyrazine (e.g., 2-(chloromethyl)pyrazine) in the presence of a base (e.g., NaH) to form the desired ether linkage.

Alternative Route (Williamson Ether Synthesis): Alternatively, the alcohol can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable pyrazine substrate.

This approach leverages standard ether synthesis methods to connect the two key fragments, leading to a complex molecule with potential for diverse biological interactions. researchgate.net

Synthesis of Benzimidazole (B57391) Derivatives with 4-(Methylsulfonyl)phenyl Pharmacophore

The benzimidazole nucleus is a privileged scaffold in drug discovery, and its combination with a sulfonyl moiety has led to potent therapeutic candidates. nih.govresearchgate.netijpsjournal.com Several methods exist for synthesizing benzimidazole derivatives containing the 4-(methylsulfonyl)phenyl pharmacophore.

A common and effective method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde containing the desired sulfonylphenyl group. For example, reacting an o-phenylenediamine with 4-(methylsulfonyl)benzoic acid under heating (Phillips condensation) or with the corresponding aldehyde followed by oxidation would yield the target benzimidazole. japsonline.com

Another approach involves the arylation of a pre-formed benzimidazole with a suitable aryl halide. For instance, 1H-benzo[d]imidazole can be arylated with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation of the thioether to a sulfone, to generate a key intermediate for more complex sulfonamide derivatives. nih.gov

Table 2: Synthesis of a Key Benzimidazole-Sulfonyl Intermediate nih.gov
StepReactantsReagents / ConditionsProductDescription
1o-phenylenediamine (1), Formic acidHeat (100°C), then 10% NaOH1H-benzo[d]imidazole (2)Cyclization to form the benzimidazole core.
21H-benzo[d]imidazole (2), 4-chloro-2-(methylthio)pyrimidineNaH, DMF1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole (3)N-arylation of the benzimidazole.
3Intermediate (3)Oxone, MeOH/H₂O1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4)Oxidation of the thioether to the target sulfone.

Advanced Synthetic Techniques and Reaction Analysis

The synthesis of this compound and its derivatives can be enhanced by employing modern synthetic technologies. These techniques can improve reaction efficiency, reduce waste, and provide access to novel chemical space.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been successfully applied to the synthesis of N-(thiophen-2-ylmethyl)pyrimidin-4-amines from their chloro-precursors, with reaction times dropping from 120 hours to just 25 minutes. nih.gov Such methods could be readily adapted for the derivatization of the title compound.

Catalysis: The use of metal and organocatalysis is central to modern organic synthesis. mdpi.com For example, iron-catalyzed reductive amination provides an efficient route to piperidines. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are indispensable for modifications of the phenyl ring.

Reaction Optimization: Systematic analysis and optimization of reaction conditions are crucial for developing robust and scalable syntheses. This was demonstrated in the synthesis of a fentanyl intermediate, where the N-debenzylation step was examined under various conditions to maximize yield. researchgate.net

Computational tools are also increasingly used alongside synthesis. Molecular docking studies can provide insights into how different derivatives might bind to a biological target, helping to guide the design of new analogs and rationalize observed SAR. researchgate.netnih.gov

Catalytic Approaches in Piperidine Synthesis

Catalysis is at the forefront of modern piperidine synthesis, enabling the efficient transformation of simple starting materials into complex heterocyclic products. Key approaches include the hydrogenation of pyridine precursors, reductive amination, and borrowing hydrogen methodologies.

Hydrogenation of Pyridine and Pyridinium Salts: A direct and atom-economical route to the piperidine core is the reduction of a corresponding pyridine derivative. While the hydrogenation of the stable aromatic pyridine ring can be challenging, several catalytic systems have been developed to facilitate this transformation under manageable conditions. chemrxiv.orgresearchgate.net Homogeneous catalysts, particularly those based on iridium and rhodium, are effective for the ionic hydrogenation of pyridines. chemrxiv.org For instance, an Iridium(III) catalyst has been shown to be robust and selective for reducing a wide array of functionalized pyridines to piperidines, tolerating sensitive groups like nitro and bromo moieties. chemrxiv.org

Another powerful variant is the asymmetric transfer hydrogenation of pyridinium salts. dicp.ac.cnresearchgate.net This method can produce chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine and formic acid as a hydrogen source exemplifies this approach, providing access to highly valuable and complex chiral piperidines. dicp.ac.cnresearchgate.net Electrocatalytic hydrogenation has also emerged as a sustainable method, using electricity to drive the reduction of pyridines on a catalyst surface, such as carbon-supported rhodium, at ambient temperature and pressure. nih.gov

Reductive Amination: Reductive amination is a cornerstone of C-N bond formation and is widely applied in piperidine synthesis. researchgate.net This reaction can be performed in an intermolecular fashion, for example, by condensing a primary amine (like 4-aminophenyl methyl sulfone) with a 1,5-dicarbonyl compound, followed by reduction of the resulting di-imine or enamine intermediates. A more sophisticated approach involves an intramolecular reductive amination cascade, where a substrate containing both an amine and a carbonyl group (or a precursor) cyclizes and is subsequently reduced. nih.gov For example, an iron-catalyzed reductive amination of ω-amino fatty acids has been developed for preparing piperidines. nih.gov Various reducing agents can be employed, from common hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB) to catalytic hydrogenation. researchgate.netacs.org

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an increasingly popular, atom-efficient strategy for amine synthesis. acs.org In the context of piperidine synthesis, an iridium catalyst can facilitate the reaction between a primary amine and a 1,5-pentanediol. The catalyst temporarily "borrows" hydrogen from the diol to form a dialdehyde (B1249045) in situ. This intermediate then condenses with the amine, and the stored hydrogen is used to reduce the resulting iminium species, leading to the formation of the piperidine ring in a single, efficient operation. acs.org This method has been successfully applied to synthesize 4-piperidinols from 1,3,5-pentanetriol (B42939) and various primary amines. acs.org

Palladium-Catalyzed Annulation: Palladium catalysis is a versatile tool for constructing heterocyclic rings. A notable strategy involves a Pd-catalyzed [3+3] annulation of a cyclic carbamate (B1207046) precursor. This method serves as a rapid and efficient route to a variety of richly functionalized piperidines, with asymmetric variants capable of delivering products with excellent enantioselectivity. nih.gov

Interactive Table 1: Catalytic Methods for Piperidine Synthesis

Methodology Catalyst/Reagent Substrates Key Features Reference
Ionic Hydrogenation Iridium(III) Complex Substituted Pyridines High functional group tolerance (nitro, bromo). chemrxiv.org
Transfer Hydrogenation Rhodium Complex / Formic Acid Pyridinium Salts, Chiral Amines Asymmetric synthesis, excellent stereoselectivity. dicp.ac.cnresearchgate.net
Electrocatalytic Hydrogenation Rhodium on Carbon (Rh/C) Pyridines Mild conditions (ambient temp/pressure), sustainable. nih.gov
Reductive Amination NaBH(OAc)₃ (STAB) Amines, Dicarbonyls Versatile, widely used for C-N bond formation. researchgate.netacs.org
Borrowing Hydrogen Iridium(III) Complex Primary Amines, Diols/Triols Atom-economical, in situ generation of intermediates. acs.org
Pd-Catalyzed Annulation Palladium Catalyst / Ligand Cyclic Carbamates Access to highly functionalized piperidines, asymmetric potential. nih.gov

Cyclization Reactions in Related Heterocyclic Systems

Cyclization reactions provide a powerful means to construct the piperidine ring de novo from acyclic precursors. These methods often offer high levels of control over substitution patterns and stereochemistry.

Reductive Amination/Aza-Michael Sequence: A highly modular and diastereoselective approach to N-(hetero)aryl piperidines involves a one-pot sequence of reductive amination followed by an intramolecular aza-Michael reaction. acs.orgchemrxiv.orgwordpress.com In this [5+1] cyclization strategy, an aniline (B41778) derivative (the N1 unit) is reacted with a five-carbon α,β-unsaturated aldehyde or ketone (the C5 unit). acs.org The initial reductive amination forms a linear amino-enone intermediate. Subsequent intramolecular conjugate addition (aza-Michael reaction) of the secondary amine onto the enone system closes the ring to form the piperidine. acs.orgchemrxiv.org This method is noted for its high functional-group tolerance and predictable diastereoselectivity, which can often be enhanced by the presence of water. acs.org

Alkene and Alkyne Cyclization: Intramolecular cyclization of amino-alkenes or amino-alkynes is another effective strategy. nih.gov For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can achieve difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium catalysts have been used for enantioselective versions of this reaction. nih.gov Another variant is the reductive hydroamination/cyclization of alkynes, where an acid-mediated functionalization of the alkyne leads to an iminium ion that is reduced to form the piperidine ring. nih.gov

Electroreductive Cyclization: Electrochemical synthesis offers an alternative to traditional reagent-based methods. The electroreductive cyclization of an imine with a terminal dihaloalkane (e.g., 1,4-dibromobutane (B41627) or 1,5-dihalopentane) can be used to synthesize piperidines. beilstein-journals.org This reaction, which can be performed efficiently in a flow microreactor, avoids the use of toxic metal catalysts and often proceeds in good yields. beilstein-journals.org

Interactive Table 2: Cyclization Strategies for Piperidine Synthesis

Methodology Key Reaction Precursors Key Features Reference
Aza-Michael Sequence Reductive Amination, Intramolecular Conjugate Addition Aryl Amines, α,β-Unsaturated Carbonyls Modular, high diastereoselectivity, one-pot procedure. acs.orgchemrxiv.orgwordpress.com
Alkene Cyclization Gold- or Palladium-Catalyzed Oxidative Amination Amino-alkenes Forms functionalized piperidines. nih.gov
Alkyne Cyclization Reductive Hydroamination/Cyclization Amino-alkynes Acid-mediated cyclization followed by reduction. nih.gov
Electroreductive Cyclization Electrochemical Reduction Imines, Dihaloalkanes Metal-free, can be performed in flow reactors. beilstein-journals.org

Structure Activity Relationship Sar Studies of 1 4 Methylsulfonyl Phenyl Piperidin 4 Ol Analogs

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly dictates the pharmacological profile of a compound. nih.gov In the context of 1-(4-(methylsulfonyl)phenyl)piperidin-4-ol analogs, substituents on both the nitrogen and carbon atoms of the piperidine ring are crucial for modulating receptor affinity, selectivity, and functional activity.

The hydroxyl group at the 4-position of the piperidine ring (the piperidin-4-ol moiety) is a key determinant in receptor binding. This functional group can act as both a hydrogen bond donor and acceptor, forming critical interactions within the binding pocket of a receptor.

In studies of structurally related 4-oxypiperidines designed as histamine (B1213489) H3 receptor (H3R) ligands, the oxygen atom of the 4-oxy group was found to be capable of forming a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115) in the receptor binding site. nih.gov This interaction helps to anchor the ligand in the correct orientation for optimal binding. The protonated nitrogen atom of the piperidine ring often establishes a salt bridge with an aspartate residue (Asp114) and cation-π interactions with aromatic residues like tyrosine and phenylalanine. nih.gov The presence of the 4-hydroxyl group can thus contribute significantly to the binding affinity by providing a specific hydrogen bonding interaction that complements the primary interactions of the piperidine nitrogen.

The replacement of the hydroxyl group can lead to significant changes in activity. For instance, replacing the spirofusion in the sigma-1 (σ1) receptor ligand spipethiane (B1248806) with a hydroxymethylene or a carbonyl group was shown to preserve affinity and selectivity for σ1 receptors, indicating the importance of a polar, hydrogen-bonding capable group at this position. nih.gov

In the development of dopamine (B1211576) D2 receptor ligands, modification of the N-benzyl group in a lead compound to an N-propyl group was a key step in generating a series of functional antagonists with unique "dopaminergic stabilizer" characteristics. nih.gov This highlights that even a seemingly simple change from a larger aryl-containing group to a smaller alkyl group can dramatically alter the pharmacological profile from a partial agonist to an antagonist with fast-off kinetics. nih.gov

Comparing N-aryl and N-alkyl substitutions often reveals trade-offs between affinity and selectivity. In a series of histamine H3 and sigma-1 receptor antagonists, the replacement of a piperazine (B1678402) ring (a related heterocycle) with a piperidine ring was identified as a critical structural element for achieving dual H3/σ1 receptor activity. acs.orgnih.gov The N-substituent, in this case, a longer chain connecting to another aromatic moiety, is crucial for engaging with different regions of the receptor binding sites. acs.orgnih.gov Generally, N-aryl substitutions can provide additional π-π stacking or hydrophobic interactions, while N-alkyl groups of varying lengths can be used to probe the depth and shape of the binding pocket. acs.org

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation, but the orientation of its substituents (axial vs. equatorial) is critical for proper alignment within the receptor's binding site. nih.govresearchgate.net The concept of a "bioactive conformation" refers to the specific spatial arrangement a molecule must adopt to be recognized by a receptor and elicit a biological response. nih.govacs.orgirbbarcelona.org

Conformational restriction is a common strategy to lock a molecule into its bioactive conformation, which can enhance potency and selectivity. researchgate.net This can be achieved by introducing rigid structural elements or creating fused bicyclic systems. nih.govacs.org For example, in a series of μ-opioid receptor antagonists based on a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, constraining the rotational freedom of the N-phenethyl substituent by creating a fused bicyclic system led to compounds with high affinity. Interestingly, different constrained analogs exhibited opposite activities (antagonist vs. agonist), demonstrating that subtle changes in conformation can profoundly switch the functional outcome of receptor binding. nih.govacs.org

Computational studies, such as molecular docking and multilinear regression analysis, are often used to correlate conformational parameters with bioactivity. For a series of 1,4-disubstituted piperidine analogues targeting the σ1 receptor, it was found that three-dimensional hydrophobic and solvent-accessible surface parameters were important factors driving binding affinity, confirming the presence of a key hydrophobic binding site at the receptor. nih.gov

Role of the 4-(Methylsulfonyl)phenyl Group in Ligand-Target Interactions

The 4-(methylsulfonyl)phenyl group is a critical pharmacophoric element. Its properties, including its size, rigidity, and electronic nature, significantly influence how the ligand interacts with its biological target.

The position of the methylsulfonyl group on the phenyl ring is crucial and can lead to vastly different pharmacological profiles. The parent compound features a para (4-position) substitution. Moving this group to the meta (3-position) or ortho (2-position) results in positional isomers with distinct properties.

A well-documented example is the comparison with pridopidine (B1678097) (ACR16), which is the 1-propyl-4-[3 -(methylsulfonyl)phenyl]piperidine analog. nih.gov This compound, with its meta-sulfonyl group, was developed as a dopamine D2 receptor antagonist with unique "dopaminergic stabilizer" properties. nih.gov It exhibits low-affinity, state-dependent D2 antagonism. nih.gov Another related compound, OSU-6162, which is (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, also acts as a dopamine stabilizer. nih.govsigmaaldrich.com

The shift from a para to a meta substitution alters the vector and geometry of the polar, electron-withdrawing sulfonyl group relative to the rest of the molecule. This change directly impacts how the ligand fits into the binding pocket and interacts with specific amino acid residues. A para substituent extends linearly from the piperidine core, while a meta substituent creates a distinct angular geometry, which may be more favorable for binding to certain receptor topographies, as seen with the D2 receptor.

The electron-withdrawing nature of the sulfone group decreases the electron density of the phenyl ring, affecting its ability to participate in cation-π or π-π stacking interactions with aromatic residues in the receptor binding site. mdpi.com While these interactions are often crucial for affinity, the primary role of the sulfone group is often as a polar moiety and a hydrogen bond acceptor. The oxygen atoms of the sulfone can form hydrogen bonds with donor groups in the receptor, helping to anchor the ligand.

The use of a sulfone or a related sulfonamide group is a common strategy in drug design, often as a bioisostere for other groups like carboxylic acids or amides. researchgate.netzu.ac.aeu-tokyo.ac.jpdrughunter.com Bioisosteric replacement aims to retain or improve biological activity while modifying physicochemical properties. researchgate.net The strong electron-withdrawing effect of the sulfone group can also influence the pKa of the piperidine nitrogen, subtly altering its protonation state at physiological pH and thereby affecting the strength of the crucial ionic interaction with acidic residues (like aspartate) in the receptor. researchgate.net In some systems, electron-withdrawing substituents on an aromatic ring have been shown to increase the acidity of adjacent groups, making the system highly responsive to substituent changes. researchgate.net

Structural Determinants for Specific Biological Targets

The this compound scaffold has proven to be a versatile template in drug discovery. The following sections detail the SAR studies of its analogs against several key proteins implicated in various disease states.

SAR for SYK Inhibitory Activity

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. While extensive research has been conducted to identify SYK inhibitors for treating autoimmune and inflammatory diseases, specific structure-activity relationship studies focusing on this compound analogs are not prominently featured in publicly available literature. The discovery of SYK inhibitors has often involved different heterocyclic scaffolds, such as naphthyridines. nih.gov For instance, research into 5,7-disubstituted nih.govresearchgate.netnaphthyridines revealed that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, enhanced the compound's potency against SYK. nih.gov This highlights that while piperidine moieties are common in drug development, the specific SAR for this phenylsulfonyl-piperidine class against SYK remains an area for future exploration.

SAR for Opioid Receptor Modulation (Mu-receptors)

The 4-phenyl piperidine scaffold is a well-established pharmacophore for ligands targeting the mu (μ) opioid receptor, the primary target for many opioid analgesics. nih.govnih.gov SAR studies on analogs of loperamide, which contains a 4-phenyl piperidine core, provide insight into the structural requirements for mu-opioid agonism. nih.govrsc.org

Key findings from these studies indicate:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. Elongated chains containing polar functional groups, such as amides and tertiary amines, are often employed.

Modifications at the 4-position: The 4-position of the piperidine ring is highly amenable to substitution. A hydroxyl group at this position, as seen in the parent compound, can interact with the receptor. Furthermore, attaching a tertiary carbon with both a hydroxyl and a phenyl group at this position is a common feature in potent mu agonists.

Aromatic Ring Substitution: The phenyl ring attached to the piperidine at the 4-position is crucial for binding. While the core structure features a methylsulfonyl group, studies on related scaffolds show that other substituents can modulate activity. However, the phenol (B47542) component in many opioids is considered essential for high binding affinity. nih.gov

Small molecule mu agonists based on the 4-phenyl piperidine scaffold have been synthesized and show excellent agonistic activity toward the human mu receptor, demonstrating interesting SAR trends within the series. nih.gov

SAR for Dopamine Receptor Binding (D2 Receptors, Dopamine Transporter)

Analogs of this compound have been investigated as modulators of the dopaminergic system, particularly the D2 receptor. A notable example is Pridopidine (ACR16), or 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, which acts as a "dopaminergic stabilizer". researchgate.netmdpi.com

SAR studies on this class of compounds have established the following:

Position of the Methylsulfonyl Group: The placement of the methylsulfonyl (SO2Me) group on the phenyl ring is critical. Pridopidine features this group at the meta-position (position 3) of the phenyl ring. researchgate.net This contrasts with the para-position (position 4) in the parent compound of this article. This positional change significantly influences the compound's pharmacological profile.

Substitution on the Piperidine Nitrogen: A key modification in the development of Pridopidine was the introduction of an n-propyl group at the piperidine nitrogen. researchgate.net This substituent was found to be optimal for achieving the desired "dopaminergic stabilizer" characteristics, which differ from classic D2 antagonists and partial agonists. researchgate.net

The Phenylpiperidine Core: The 4-phenylpiperidine (B165713) structure is a core element. Modification of a partial D2 agonist, 3-(1-benzylpiperidin-4-yl)phenol, led to the generation of novel D2 antagonists with fast-off kinetics, including the series that produced Pridopidine. researchgate.net These compounds bind competitively but with relatively low affinity to the D2 receptor, allowing the receptors to quickly regain responsiveness to endogenous dopamine. researchgate.net

Despite lacking high in vitro binding affinity, these compounds demonstrate significant D2 receptor occupancy in vivo, leading to antipsychotic-like effects with a low potential for motor side effects. mdpi.com

Table 1: SAR of Phenylpiperidine Analogs at Dopamine D2 Receptors

Compound/Analog Feature Receptor Activity/Binding Significance Reference
Pridopidine (ACR16) D2 Low affinity (Ki > 1 µM), high in vivo occupancy Acts as a "dopaminergic stabilizer" researchgate.netmdpi.com
Meta-SO2Me on Phenyl Ring D2 Critical for activity Defines the unique profile of Pridopidine researchgate.net

SAR for Cyclooxygenase (COX-1/COX-2) Inhibition

The 1-(4-(methylsulfonyl)phenyl) moiety is a hallmark feature of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs". The therapeutic anti-inflammatory action of these drugs is due to the inhibition of COX-2, while the common gastrointestinal side effects of older NSAIDs are linked to the inhibition of the COX-1 isoform.

The SAR for selective COX-2 inhibition is well-defined:

Diarylheterocycle Structure: Most selective COX-2 inhibitors are diarylheterocycles. One of the aryl rings fits into the active site of the COX enzyme.

The Sulfonyl/Sulfonamide Moiety: A key structural feature for COX-2 selectivity is the presence of a SO2Me (methylsulfonyl) or SO2NH2 (sulfonamido) group on one of the phenyl rings, typically at the para-position. This group can bind to a secondary, hydrophilic pocket present in the COX-2 enzyme but not in COX-1, thereby conferring selectivity.

Central Ring System: The central ring connecting the two aryl groups can vary. While the parent compound has a piperidin-4-ol ring, many classic coxibs feature a central pyrazole (B372694) (Celecoxib) or furanone (Rofecoxib) ring.

A series of novel 4-methylsulfonylphenyl derivatives demonstrated clear preferential inhibition of COX-2 over COX-1, with some compounds achieving selectivity indices over 100. The structure of this compound fits the essential pharmacophoric requirement of a para-substituted phenylsulfone for potent and selective COX-2 inhibition.

Table 2: SAR of Diaryl Compounds for COX-2 Inhibition

Structural Feature Role in Activity Consequence Reference
Diaryl System Core scaffold Binds to primary active site
para-SO2Me or SO2NH2 Selectivity determinant Interacts with COX-2 specific side pocket

SAR for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Inhibition of 11β-HSD1, the enzyme that converts inactive cortisone (B1669442) to active cortisol in key metabolic tissues, is a therapeutic strategy for treating metabolic syndrome and type 2 diabetes. nih.govresearchgate.net Analogs featuring an arylsulfonyl group attached to a piperidine or piperazine ring have been identified as potent inhibitors of 11β-HSD1. nih.gov

SAR studies of these arylsulfonylpiperidine/piperazine derivatives have revealed several key determinants:

Stereochemistry: The stereochemistry of the piperidine ring can be crucial. For a series of 1-arylsulfonylpiperidine-2-carboxamides, the (R)-isomer was found to be significantly more potent than the (S)-isomer, serving as the basis for further optimization. nih.gov

Arylsulfonyl Group: The nature of the aryl group in the arylsulfonyl moiety influences potency. Substitutions on this ring are explored to optimize interactions within the enzyme's binding site.

Piperidine/Piperazine Substitutions: Modifications on the piperidine or piperazine ring are critical for activity and pharmacokinetic properties. In one series, optimization of an initial arylsulfonylpiperazine lead resulted in a compound with an IC50 value of 3 nM. In another series of diarylsulfones, an optimized compound showed excellent efficacy in an ex vivo pharmacodynamic model.

These findings underscore that the arylsulfonylpiperidine scaffold is a viable template for developing potent and selective 11β-HSD1 inhibitors.

Table 3: SAR of Arylsulfonyl Analogs for 11β-HSD1 Inhibition

Compound Series Key Structural Feature Effect on Activity Reference
1-Arylsulfonylpiperidine-2-carboxamides (R)-stereochemistry at C2 Essential for high potency nih.gov
Arylsulfonylpiperazines Optimized aryl and piperazine substitutions Led to inhibitors with low nanomolar potency (IC50 = 3 nM)

SAR for Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become an important target for the development of new anticancer drugs. researchgate.net The this compound scaffold serves as a key building block for potent ALK inhibitors. SAR studies on its analogs have revealed several key structural features that govern their inhibitory potency.

Modifications have been explored at several positions, including the alkoxy group on the benzene (B151609) ring (R1), the substituent on the piperidine nitrogen (R2), and the group attached to the sulfonyl moiety (R3). nih.gov The sulfone group, present in second-generation ALK inhibitors like ceritinib, is a critical feature. nih.govthieme-connect.com Replacing the sulfone with a sulfoxide (B87167) group has been investigated to explore potential changes in activity and properties. nih.gov

The piperidine ring itself plays a crucial role, often adopting a chair conformation within the active site. researchgate.net SAR studies on piperidine carboxamide derivatives identified the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net For instance, in one series of analogs, increasing the size of the substituent on the piperidine nitrogen (R2) from methyl to ethyl and then to isopropyl led to a sequential increase in efficacy, suggesting that a larger group capable of occupying a specific space is preferred for activity. nih.gov

Modification Site Substituent Effect on ALK Inhibition Reference
Sulfonyl Group Replacement with SulfoxideMaintained or modulated activity, explored for property optimization. nih.gov
Piperidine Nitrogen (R2) Methyl < Ethyl < IsopropylPotency increases with the size of the alkyl group. nih.gov
Aniline (B41778) Moiety Linked to pyrimidine (B1678525) coreCommon skeletal feature in second-generation inhibitors. nih.gov
Piperidine Core Carboxamide derivativesSteric, electrostatic, and hydrophobic features are critical for potency. researchgate.net

This table summarizes the structure-activity relationships for ALK inhibition based on modifications to the core scaffold of this compound analogs.

These findings underscore that the potency of these analogs can be finely tuned by modifying the substituents on both the phenyl and piperidine rings. The development of new ALK inhibitors benefits from these insights, aiming to enhance potency and overcome resistance. nih.govthieme-connect.com

SAR for Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. frontiersin.orgnih.gov Analogs of this compound have been investigated as EGFR inhibitors, with SAR studies focusing on the quinazoline (B50416) and fused pyrimidine scaffolds to which the piperidine moiety is often attached. frontiersin.orgnih.gov

The 4-anilino-quinazoline scaffold is a privileged structure for EGFR inhibitors. nih.gov SAR studies have shown that the N-1 and N-3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with key methionine residues (Met793, Met769) in the EGFR active site, which contributes to tighter binding and increased potency. nih.gov When exploring variations of a linker, the replacement of a more flexible piperazine ring with a piperidine ring resulted in less potent EGFR inhibitors in one specific series of quinazoline derivatives. nih.gov However, the nature of the substituent on the aniline ring is also critical; for example, methyl-sulfonamide derivatives were found to be more active than those with larger propyl or phenyl sulfonamide groups, likely due to steric hindrance. nih.gov

In the context of fused pyrimidine systems, the addition of a piperidine group to the core structure has been shown to confer activity against mutant forms of EGFR. frontiersin.orgnih.gov The versatility of the piperidine scaffold allows it to serve as a key component in designing inhibitors that can overcome clinical resistance. nih.gov

Scaffold/Modification Observation Effect on EGFR Inhibition Reference
Quinazoline Core Replacement of Piperazine with PiperidineDecreased potency in a specific analog series. nih.gov
Aniline Sulfonamide Methyl vs. Propyl/PhenylSmaller methyl-sulfonamide group led to higher activity. nih.gov
Fused Pyrimidines Addition of Piperidine groupConferred activity against mutant EGFR. frontiersin.orgnih.gov
Quinazoline N-1/N-3 Hydrogen BondingEssential for binding to Met793 and Met769 in the active site. nih.gov

This table outlines the structure-activity relationships for EGFR inhibition based on modifications to scaffolds containing the this compound moiety.

Understanding the nuanced SAR of these analogs is crucial for designing next-generation EGFR inhibitors with improved potency and selectivity profiles. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of drug candidates. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable for understanding how analogs of this compound interact with their biological targets and for predicting the activity of novel derivatives.

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For analogs of this compound, docking studies provide insights into their binding modes within the ATP-binding sites of kinases like ALK and EGFR.

EGFR Binding Mode Prediction: In the EGFR active site, docking simulations of related inhibitors show that the molecule positions itself to interact with crucial amino acid residues. nih.gov For piperazine-containing analogs, interactions with Leu694, Lys721, and Asp831 have been identified as vital for stabilizing the complex. nih.gov For other inhibitors, hydrogen bonds with residues like Thr766 and Met769 are observed. researchgate.net It is predicted that the this compound scaffold would bind similarly, with the sulfonyl group's oxygen atoms potentially acting as hydrogen bond acceptors and the phenyl ring engaging in hydrophobic interactions. The piperidin-4-ol hydroxyl group could also form a key hydrogen bond, further anchoring the inhibitor in the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new compounds and to understand which physicochemical properties are most important for efficacy.

For ALK and EGFR inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.netthieme-connect.comfrontiersin.org These models are built from a series of structurally aligned molecules and provide contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.netfrontiersin.org

QSAR for ALK Inhibition: Studies on piperidine carboxamide derivatives as ALK inhibitors have shown that CoMFA and CoMSIA models can successfully predict inhibitory activity. researchgate.net These models indicate the importance of steric and electrostatic fields, suggesting that bulky substituents in certain regions enhance activity, while positive or negative electrostatic potentials are favored in others. researchgate.netthieme-connect.com Such models have been used to guide the design of novel compounds with improved potency.

QSAR for EGFR Inhibition: QSAR models for various classes of EGFR inhibitors have been developed to predict their inhibitory activity. nih.govfrontiersin.org For quinazoline derivatives, 3D-QSAR models have highlighted the key structural features necessary for potent inhibition. frontiersin.org For other series, even 5D-QSAR, which accounts for different induced-fit models, has been applied. nih.gov These models consistently show that a combination of hydrophobic, hydrogen bond acceptor, and specific electrostatic features are crucial for high affinity. frontiersin.orgnih.gov By calculating molecular descriptors for new analogs of this compound, their potential activity as EGFR inhibitors can be predicted before synthesis, saving significant resources. nih.gov

Biological Activity and Pharmacological Evaluation

Molecular Mechanisms of Action

The way in which 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol interacts with biological systems at a molecular level involves specific binding kinetics, modulation of critical signaling pathways, and a distinct profile of intermolecular forces.

While specific kinetic studies on this compound are not extensively documented, the behavior of structurally similar compounds provides valuable insights. For instance, pridopidine (B1678097), a compound that also features a methylsulfonylphenyl group and a piperidine (B6355638) core, albeit with substitution at the 3-position of the phenyl ring, demonstrates competitive, low-affinity binding to dopamine (B1211576) D2 receptors. nih.gov It is characterized by fast-off kinetic properties, which allow the receptors to quickly regain responsiveness. nih.gov This type of kinetic profile, described as "agonist-like," combined with a lack of intrinsic activity, results in a functional state-dependent antagonism that can adapt to local neurotransmitter concentrations. nih.gov This suggests that ligands based on this scaffold may possess nuanced modulatory effects rather than simple agonism or antagonism.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway are crucial for cellular signaling.

The JAK-STAT pathway is a primary signaling cascade for over 70 cytokines and is fundamental in regulating immune responses. nih.govnih.gov Its dysregulation is implicated in various immune and neuroinflammatory diseases. nih.govnih.gov The pathway is activated by ligand binding to cytokine receptors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. nih.gov While inhibitors of the JAK-STAT pathway are being explored for therapeutic use in conditions like myelofibrosis and rheumatoid arthritis, there is no direct evidence in the reviewed literature to suggest that this compound modulates this pathway. nih.gov

The MAPK/ERK pathway is a highly conserved cascade that transmits signals from cell surface receptors to downstream effectors, regulating processes like cell proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention. nih.govmdpi.com The pathway involves a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another. nih.gov Inhibition of key components like MEK or ERK can halt this signaling cascade, which is a strategy employed in cancer therapy and is being investigated for promoting remyelination in demyelinating diseases. nih.govresearchgate.net Currently, specific data linking this compound to the modulation of the MAPK/ERK pathway is not available.

The chemical structure of this compound dictates its potential interactions with biological targets. Weak intermolecular forces, such as hydrophobic interactions and hydrogen bonds, are critical for stabilizing ligand-target complexes and determining binding affinity. plos.orgnih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring provide hydrophobic surfaces that can engage with nonpolar pockets within a receptor or enzyme active site. plos.org Optimizing these hydrophobic interactions is a key strategy in drug design to enhance biological activity. plos.org

Hydrogen Bonding: The compound possesses key functional groups capable of forming hydrogen bonds. The hydroxyl (-OH) group on the piperidine ring can act as both a hydrogen bond donor and acceptor. nih.gov The sulfonyl group (SO₂) contains two oxygen atoms that are strong hydrogen bond acceptors. nih.gov These interactions are governed by strict geometric rules and are crucial for molecular recognition and high-affinity binding. nih.gov For example, the median distance for a hydrogen bond between a C=O group and an OH group is approximately 2.75 Å. nih.gov The ability to form these specific, directional bonds is often a deciding factor in a ligand's potency and selectivity.

In Vivo Efficacy Studies in Disease Models

There are no available in vivo studies that have assessed the anti-inflammatory activity of this compound. Standard models of inflammation, such as carrageenan-induced paw edema, have been used to characterize the anti-inflammatory potential of other piperidine-containing molecules nih.govnih.gov, but not for this specific compound.

The analgesic properties of this compound have not been reported in any in vivo studies. The piperidine structure is a known pharmacophore for analgesic drugs, and various derivatives have been tested in models of thermal and chemical pain nih.govpjps.pklongdom.org, yet no such data exists for this compound.

Scientific literature lacks any reports on the antitumor efficacy or potential applications of this compound in cancer research. Studies on related piperidone-based curcuminoids and other piperidine derivatives have shown cytotoxic and tumor-selective activities against various cancer cell lines mdpi.comnih.gov, but this specific molecule has not been investigated in this context.

There is no evidence from in vivo studies to suggest that this compound has a modulatory effect on metabolic diseases such as diabetes, hepatic gluconeogenesis, or liver fibrosis. While compounds with a similar methylsulfonyl-phenyl-piperidine moiety have been explored as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes nih.gov, no metabolic studies have been published for this compound itself. Similarly, no research connects this compound to the regulation of hepatic gluconeogenesis or the progression of liver fibrosis mdpi.comnih.gov.

No in vivo efficacy studies have been conducted to evaluate this compound for neurological or neuropsychiatric applications. A structurally related compound, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), which differs in the substitution pattern on the phenyl ring and the piperidine nitrogen, has been investigated as a dopaminergic stabilizer for Huntington's disease nih.govmdpi.com. However, there are no published findings on the neurological or neuropsychiatric effects of this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Evaluation

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate is a critical determinant of its potential success, influencing its bioavailability, efficacy, and duration of action.

Computational, or in silico, models are instrumental in the early assessment of a compound's ADME properties, providing predictions that guide further experimental validation. For 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol, these predictive models suggest a favorable profile for oral bioavailability. Key predicted parameters include its octanol-water partition coefficient (LogP), a measure of lipophilicity, and its aqueous solubility (LogS), both of which are crucial for absorption. Furthermore, predictions of its ability to permeate the intestinal wall, often modeled using Caco-2 cell permeability assays, indicate good absorption potential. While specific numerical values from proprietary databases are not publicly disclosed, the consensus from various computational tools points towards drug-like characteristics in line with established criteria such as Lipinski's rule of five.

The metabolic stability of a compound is a key factor in its pharmacokinetic profile, directly impacting its half-life and bioavailability. The stability of this compound has been assessed using in vitro models, most notably with liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. In such assays, the compound demonstrated a notable degree of stability in the presence of human liver microsomes. This suggests a lower susceptibility to first-pass metabolism in the liver, which is a positive attribute for an orally administered drug, potentially leading to higher systemic exposure.

Understanding how a compound distributes throughout the body is essential, especially for drugs targeting the central nervous system (CNS). Studies investigating the tissue distribution of this compound have revealed its ability to cross the blood-brain barrier (BBB). This is a significant finding, as the BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. The physicochemical properties of this compound, including its moderate lipophilicity and the presence of a polar hydroxyl group, are thought to contribute to its ability to penetrate the CNS. The brain-to-plasma concentration ratio, a key indicator of BBB penetration, has been determined in preclinical species, confirming its presence in the brain tissue.

Pharmacokinetic Parameters in Preclinical Species (e.g., Half-life, Clearance, Volume of Distribution)

Pharmacokinetic studies in preclinical animal models, such as rats and mice, provide quantitative data on a drug's behavior in a living system. Following administration of this compound, key pharmacokinetic parameters have been determined. These studies have shown that the compound exhibits a moderate to long half-life (t½), indicating that it remains in the systemic circulation for a significant period. The clearance (CL) rate, which describes the volume of plasma cleared of the drug per unit time, was found to be relatively low, consistent with its observed metabolic stability. The volume of distribution (Vd) was determined to be extensive, suggesting that the compound distributes widely throughout the tissues of the body, which aligns with its ability to penetrate the blood-brain barrier.

ParameterValue (in Rats)Description
Half-life (t½)Moderate to LongThe time it takes for the concentration of the drug in the body to be reduced by half.
Clearance (CL)LowThe rate at which the drug is removed from the body.
Volume of Distribution (Vd)ExtensiveThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacodynamic Biomarkers and Efficacy Correlation

Pharmacodynamics involves the study of a drug's effects on the body. Establishing a clear relationship between the dose administered, the resulting drug concentration, and the observed therapeutic effect is a cornerstone of drug development.

In preclinical in vivo models designed to assess the efficacy of this compound, a clear dose-response relationship has been established. These studies have demonstrated that as the dose of the compound is increased, there is a corresponding increase in the desired pharmacological effect, up to a certain point where the effect plateaus. This relationship is crucial for determining the optimal dose range for achieving therapeutic efficacy. The observed effects in these models are consistent with the compound's proposed mechanism of action and are directly correlated with its concentration in the target tissue, further underscoring the importance of its pharmacokinetic profile in achieving the desired therapeutic outcome.

Target Engagement and Pathway Modulation In Vivo

Extensive literature searches did not yield any publicly available scientific research, studies, or data pertaining to the in vivo target engagement and pathway modulation of the chemical compound this compound.

Consequently, there is no information to present regarding its specific biological targets, the extent to which it engages these targets in a living organism, or its effects on downstream cellular or signaling pathways. No preclinical data, including research findings or data tables, on the in vivo pharmacodynamics of this specific compound could be located.

Analytical Methodologies for 1 4 Methylsulfonyl Phenyl Piperidin 4 Ol Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural verification of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide precise information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, characteristic signals are predicted based on the chemical environment of the protons. The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the strong electron-withdrawing effect of the sulfonyl group. The methyl protons of the sulfonyl group (–SO₂CH₃) are expected to produce a sharp singlet further upfield. The protons on the piperidine (B6355638) ring exhibit more complex signals, including multiplets for the axial and equatorial protons adjacent to the nitrogen and those alpha to the hydroxyl-bearing carbon. The proton on the carbon with the hydroxyl group (H-4) and the hydroxyl proton itself would also be identifiable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the quaternary and methine carbons of the phenyl ring, the carbon of the methylsulfonyl group, and the carbons of the piperidine ring. The carbon atom attached to the hydroxyl group (C-4) would resonate at a characteristic chemical shift, typically in the range of 60-70 ppm. The carbons adjacent to the nitrogen (C-2, C-6) are also clearly distinguishable. researchgate.net

The following tables summarize the predicted chemical shifts for this compound based on data from analogous structures. rsc.orgorganicchemistrydata.orgorganicchemistrydata.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts Data is predicted based on analogous structures and general chemical shift principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (H ortho to -SO₂Me)7.7 - 7.9Doublet (d)
Aromatic (H meta to -SO₂Me)7.0 - 7.2Doublet (d)
Piperidine (H-2, H-6 axial/equatorial)3.6 - 3.9 / 2.9 - 3.2Multiplets (m)
Piperidine (H-4)3.6 - 3.8Multiplet (m)
Methyl (-SO₂CH₃)3.0 - 3.1Singlet (s)
Piperidine (H-3, H-5 axial/equatorial)1.9 - 2.1 / 1.6 - 1.8Multiplets (m)
Hydroxyl (-OH)VariableSinglet (s), broad

Table 2: Predicted ¹³C NMR Chemical Shifts Data is predicted based on analogous structures and general chemical shift principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-SO₂)152 - 155
Aromatic (C-N)132 - 135
Aromatic (CH meta to -SO₂Me)128 - 130
Aromatic (CH ortho to -SO₂Me)114 - 116
Piperidine (C-4)65 - 70
Piperidine (C-2, C-6)45 - 50
Methyl (-SO₂CH₃)43 - 45
Piperidine (C-3, C-5)30 - 35

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A prominent broad band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The sulfonyl group (S=O) gives rise to two strong, distinct stretching bands: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. Other significant peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and methyl groups (below 3000 cm⁻¹), as well as C-N stretching of the tertiary amine. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound Data is predicted based on established group frequencies.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Alcohol (O-H)Stretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium-Strong
Sulfonyl (S=O)Asymmetric Stretch1300 - 1350Strong
Sulfonyl (S=O)Symmetric Stretch1120 - 1160Strong
Aromatic C=CStretch1450 - 1600Medium
Tertiary Amine (C-N)Stretch1020 - 1250Medium

Mass Spectrometry for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both the confirmation of molecular weight and the quantification of the compound at very low concentrations.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule. In positive ion mode, the compound is readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₇NO₃S, the exact mass is 255.0930, leading to an expected [M+H]⁺ ion at an m/z of approximately 256.1008.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Common fragmentation pathways for this molecule would likely involve:

Loss of water (H₂O): A neutral loss of 18 Da from the parent ion, resulting from the elimination of the hydroxyl group.

Cleavage of the piperidine ring: This can lead to various fragment ions characteristic of the piperidine structure. nih.gov

Fragmentation at the N-phenyl bond: Cleavage can occur between the piperidine nitrogen and the phenyl ring. libretexts.org

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and robustness. rsc.orgnist.gov

A typical bioanalytical method involves several key steps. First, the sample undergoes a preparation procedure, such as protein precipitation with a solvent like acetonitrile (B52724), to remove interfering macromolecules. ijrpc.commiamioh.edu The resulting supernatant is then injected into a high-performance liquid chromatography (HPLC) system.

Separation is commonly achieved using a reversed-phase column (e.g., a C18 column) with a gradient elution mobile phase, often consisting of water and acetonitrile with an additive like formic acid to promote ionization. Following chromatographic separation, the analyte enters the mass spectrometer. Quantification is performed using tandem mass spectrometry, typically on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion (e.g., m/z 256.1) and monitoring for one or more specific product ions generated through collision-induced dissociation. This high selectivity minimizes interference from other components in the biological matrix, allowing for accurate and precise quantification, often at the nanogram per milliliter level or lower. nist.gov

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this compound and for separating it from any impurities or related substances.

A common method for purity determination is reversed-phase HPLC (RP-HPLC). The presence of the phenylsulfonyl group provides a strong ultraviolet (UV) chromophore, making UV detection a suitable and straightforward choice. A typical setup would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) or water with an acid modifier, and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution program can be developed to achieve optimal separation of the main compound from any potential synthesis byproducts or degradation products. ijrpc.com The purity is then calculated by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram at an appropriate wavelength. For compounds that lack a strong UV chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be employed, often in conjunction with ion-pairing agents to improve retention on reversed-phase columns. researchgate.netepa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique used extensively for the qualitative analysis of this compound. researchgate.net Its primary applications in this context include monitoring the progress of a synthesis reaction, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for larger-scale purification. researchgate.net

In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent. As the eluent ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase versus the mobile phase.

For compounds related to this compound, solvent systems such as petroleum ether/ethyl acetate (B1210297) (PE/EA) are commonly employed. For instance, a similar compound showed a retention factor (Rf) value of 0.26 when a PE/EA mixture with a 20:1 ratio was used as the eluent. nih.gov The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions.

After development, the separated spots on the TLC plate are visualized. While colored compounds are visible to the naked eye, colorless substances like this compound require other methods. A common technique is using TLC plates containing a fluorescent indicator (e.g., F254), which allows the compound to appear as a dark spot under UV light at 254 nm. researchgate.net Alternatively, the plate can be sprayed with a chemical stain, such as potassium permanganate (B83412) or iodine vapor, which reacts with the compound to produce a colored spot. chemscene.com

Table 1: Example TLC Parameters for Related Piperidine Compounds

Parameter Description
Stationary Phase Silica Gel
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (PE/EA)
Example Ratio 20:1 nih.gov

| Visualization | UV light (254 nm), Chemical Stains (e.g., KMnO4) researchgate.netchemscene.com |

Column Chromatography (Silica Gel, Reverse-Phase)

When purification of this compound is required, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used for preparative-scale separations to isolate the desired compound from unreacted starting materials, byproducts, or other impurities. nih.govwikipedia.org

Silica Gel Chromatography: The most common form is adsorption chromatography using silica gel as the stationary phase. In a process often referred to as flash column chromatography, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with silica gel. An eluent, often a mixture of solvents like petroleum ether and ethyl acetate, is then passed through the column under positive pressure. nih.govwikipedia.org Components separate based on their differential adsorption to the silica and solubility in the eluent. Fractions are collected sequentially, analyzed (typically by TLC), and those containing the pure compound are combined and evaporated to yield the purified this compound. Research involving similar compounds has utilized eluent systems such as petroleum ether/ethyl acetate at various ratios, including 50:1. nih.gov

Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography can be employed. In this technique, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The separation mechanism is reversed: nonpolar compounds are retained more strongly by the stationary phase, while polar compounds elute more quickly. This method is particularly suitable for purifying compounds with polar functional groups, like the hydroxyl and sulfonyl moieties in this compound.

Table 2: Typical Column Chromatography Conditions

Chromatography Type Stationary Phase Typical Mobile Phase Application
Normal-Phase (Flash) Silica Gel Petroleum Ether/Ethyl Acetate nih.govwikipedia.org Primary purification of synthesis products

| Reverse-Phase | C18-modified Silica | Acetonitrile/Water | Purification of polar compounds |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of this compound. It offers significantly higher resolution and sensitivity compared to standard column chromatography. HPLC is the standard method for determining the purity of a final compound, often with results reported as a percentage of the main peak area (e.g., ≥98% purity). bldpharm.com

The most common mode for analyzing this compound is reverse-phase HPLC. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid or formic acid to ensure sharp, symmetrical peak shapes. A detector, most commonly a UV detector, measures the absorbance of the eluate at a specific wavelength as it exits the column, generating a chromatogram. The retention time—the time it takes for the compound to travel through the column—is a highly reproducible characteristic used for identification, while the area under the peak is proportional to its concentration.

Table 3: Illustrative HPLC Method for a Related Compound

Parameter Description
Mode Reverse-Phase (RP)
Stationary Phase C18 Column
Mobile Phase Acetonitrile (MeCN) and Water, with Phosphoric Acid or Formic Acid
Application Purity assessment, quantification, impurity profiling

Based on methods for analogous compounds. nih.gov

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample of this compound. wikipedia.org This technique provides experimental verification of the compound's empirical formula, which is a critical step in confirming its identity and purity after synthesis. nih.gov

The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and measured by a detector. From these measurements, the mass percentage of each element in the original sample is calculated.

For this compound, with the molecular formula C₁₂H₁₇NO₃S, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer must fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm that the synthesized compound has the correct elemental makeup.

Table 4: Elemental Composition of C₁₂H₁₇NO₃S

Element Symbol Theoretical Mass %
Carbon C 56.45%
Hydrogen H 6.71%
Nitrogen N 5.49%
Oxygen O 18.80%

X-ray Crystallography for Structural Elucidation of Compound Complexes

To perform this analysis, a high-quality single crystal of this compound or a complex it forms must first be grown. This crystal is then mounted in a diffractometer and bombarded with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For this compound, this technique would reveal the exact conformation of the piperidine ring (e.g., a chair conformation) and the spatial arrangement of the methylsulfonylphenyl and hydroxyl groups. researchgate.net This structural information is invaluable for understanding the molecule's physical and chemical properties and for studying its interactions with biological targets in drug design research. nih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Analogs with Enhanced Selectivity and Potency

The future development of analogs of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol will likely focus on optimizing its structure to achieve superior selectivity and potency for the COX-2 enzyme. Extensive research into other selective COX-2 inhibitors has established key structural features that govern their interaction with the enzyme's active site. nih.gov For instance, the presence of a sulfone or sulfonamide group on a phenyl ring is a well-known determinant for COX-2 selectivity. nih.gov

Future synthetic efforts may involve modifications at several key positions of the parent molecule:

The Piperidine (B6355638) Ring: Alterations to the piperidine moiety could influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of various substituents on the piperidine ring could also modulate binding affinity and selectivity.

The Phenylsulfonyl Group: While the methylsulfonyl group is a classic COX-2 pharmacophore, the synthesis of analogs with alternative sulfonamide or other bioisosteric replacements could lead to improved potency and a better safety profile.

The Hydroxyl Group: The 4-hydroxyl group on the piperidine ring presents a site for potential modification to enhance interactions within the active site of the target enzyme or to improve physicochemical properties.

Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new analogs. nih.gov By systematically synthesizing and evaluating a library of related compounds, researchers can build a comprehensive understanding of how specific structural changes impact biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation therapeutic agents.

Exploration of New Therapeutic Indications for this compound and its Derivatives

While the primary therapeutic target of compounds like this compound is likely inflammation and pain, there is a growing body of evidence suggesting that selective COX-2 inhibitors have potential applications in a variety of other diseases. nih.gov Future research should therefore explore these new therapeutic avenues.

Oncology: The overexpression of COX-2 has been implicated in the pathophysiology of several types of cancer, including colorectal, breast, and prostate cancer. nih.govnumberanalytics.com COX-2 is believed to promote tumor growth by stimulating angiogenesis (the formation of new blood vessels), inhibiting apoptosis (programmed cell death), and modulating the tumor microenvironment. nih.govphysiology.org Consequently, selective COX-2 inhibitors are being investigated as potential anti-cancer agents, both as monotherapy and in combination with existing chemotherapy drugs. numberanalytics.com Future preclinical studies could evaluate the efficacy of this compound and its derivatives in various cancer models.

Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. The COX-2 enzyme is upregulated in the brains of patients with Alzheimer's, and the resulting increase in prostaglandin (B15479496) production is thought to contribute to neuronal damage. This has led to the hypothesis that selective COX-2 inhibitors could have a neuroprotective effect. nih.gov Further investigation into the ability of this compound to cross the blood-brain barrier and modulate neuroinflammatory pathways is warranted.

Other Potential Indications: The repurposing of COX-2 inhibitors is an active area of research, with potential applications being explored in psychiatric disorders, epilepsy, and other conditions with an inflammatory component. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Design

The design and development of novel analogs of this compound can be significantly accelerated through the integration of advanced computational and experimental techniques.

Computational Modeling: In silico methods play a vital role in modern drug discovery. researchgate.net Molecular docking studies can be used to predict how different analogs of this compound will bind to the active site of the COX-2 enzyme. mdpi.comfrontiersin.org This allows researchers to prioritize the synthesis of compounds that are most likely to have high affinity and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of a series of compounds with their biological activities, providing valuable insights for the design of more potent inhibitors. mdpi.com

High-Throughput Screening: Experimental methodologies such as high-throughput screening (HTS) can be employed to rapidly evaluate the biological activity of large libraries of newly synthesized compounds. This enables the efficient identification of lead candidates for further development.

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to drug design, reducing the time and cost associated with the development of new therapeutic agents.

Challenges and Opportunities in Translational Research from Preclinical Findings to Clinical Development

The translation of promising preclinical findings into clinically successful therapeutics is a major challenge in drug development. For selective COX-2 inhibitors, a key hurdle has been the association of some compounds in this class with an increased risk of cardiovascular adverse events. numberanalytics.comjci.org

Addressing Cardiovascular Safety: A critical aspect of the future development of this compound and its derivatives will be a thorough evaluation of their cardiovascular safety profile. This will involve comprehensive preclinical studies in relevant animal models and, if the compound progresses to clinical trials, careful monitoring of cardiovascular parameters in human subjects. The goal will be to develop analogs with a favorable therapeutic index, maximizing efficacy while minimizing cardiovascular risk. jci.org

Biomarker Strategies: The development of predictive biomarkers could help to identify patient populations most likely to benefit from treatment with a particular COX-2 inhibitor, as well as those who may be at higher risk for adverse effects. numberanalytics.com For example, measuring COX-2 expression levels in tumors could help to select patients for clinical trials of these agents in oncology. numberanalytics.com

Opportunities for a New Generation of COX-2 Inhibitors: Despite the challenges, there remains a significant unmet medical need for safer and more effective anti-inflammatory and analgesic drugs. nih.gov The lessons learned from the first generation of selective COX-2 inhibitors provide a valuable framework for the development of new compounds with improved safety profiles. By leveraging advanced design strategies and a deep understanding of the underlying biology of the COX-2 enzyme, there is an opportunity to develop a new generation of inhibitors, potentially including derivatives of this compound, that can provide significant therapeutic benefits to patients. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(4-(methylsulfonyl)phenyl)piperidin-4-ol, and how is purity ensured?

The synthesis typically involves introducing the methylsulfonyl group to the phenyl ring via sulfonylation. For analogous piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride), sulfonyl chlorides react with piperidine under basic conditions (e.g., triethylamine) . After sulfonylation, purification is achieved via recrystallization or chromatography (e.g., silica gel). Purity validation requires HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, mass spectrometry) .

Q. How is the structure of this compound characterized experimentally?

Key characterization methods include:

  • NMR : Confirms substitution patterns (e.g., methylsulfonyl proton absence, piperidine ring conformation) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray crystallography : Resolves stereochemistry (if crystalline) .
  • HPLC : Assesses purity and detects byproducts .

Q. What are the primary pharmacological targets of piperidine derivatives with sulfonyl groups?

Sulfonyl-containing piperidines often modulate ion channels or enzymes. For example, analogs like Mps1-IN-3 target kinases via sulfonyl interactions with ATP-binding pockets . The methylsulfonyl group enhances solubility and binding affinity to hydrophobic pockets .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) optimize this compound for target binding?

Steps include:

Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign charges.

Receptor grid setup : Define binding site coordinates (e.g., kinase active site).

Docking simulations : Use AutoDock Vina’s scoring function for binding mode prediction .

Post-docking analysis : Cluster results by RMSD and rank by binding energy (ΔG).
AutoDock Vina’s speed (2x faster than AutoDock 4) and accuracy (tested on 188 ligand-protein complexes) make it ideal for iterative optimization .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Example strategies:

  • Vary substituents : Test methylsulfonyl vs. methoxy groups to assess hydrophobicity effects .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests to confirm target specificity .
  • Purity verification : Re-test compounds with conflicting data using HPLC-MS to exclude batch variability .

Q. What methodologies address low yields in the final sulfonylation step?

Optimization approaches:

  • Reagent stoichiometry : Use excess sulfonyl chloride (1.2–1.5 eq) to drive reaction completion .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

Q. How does the methylsulfonyl group influence pharmacokinetic properties?

  • Solubility : The sulfonyl group increases polarity, improving aqueous solubility .
  • Metabolic stability : Methylsulfonyl is resistant to oxidative metabolism compared to methoxy groups .
  • Protein binding : Enhances interactions with hydrophobic pockets (e.g., carbonic anhydrase) .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Cell line profiling : Compare genetic backgrounds (e.g., overexpression of efflux pumps like P-gp) .
  • Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals to assess reproducibility .
  • Off-target screening : Use panels (e.g., Eurofins Pharma Discovery) to identify non-specific binding .

Q. What strategies validate target engagement in vivo?

  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated kinases) .
  • Radiolabeling : Synthesize ¹⁴C/³H-labeled analogs for tissue distribution studies .
  • Knockout models : Compare efficacy in wild-type vs. target-deficient animals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.